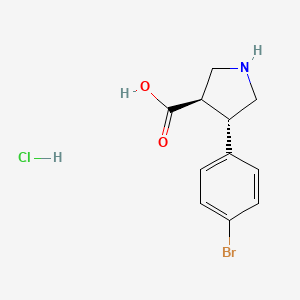

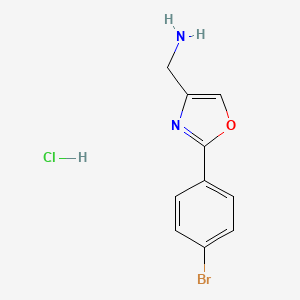

(R)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol

Vue d'ensemble

Description

Molecular Structure Analysis

Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products . It consists of one carbon atom, one oxygen atom, and four hydrogen atoms .Chemical Reactions Analysis

The direct oxidation of methane to methanol as a liquid fuel and chemical feedstock is arguably the most desirable methane conversion pathway . The process of converting methane to methanol typically involves an energy-intensive method called steam reforming, under high pressures and temperatures .Physical And Chemical Properties Analysis

Methanol is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts . With its boiling point of 65 °C and melting point of −96 °C, methanol can be stored in tanks, distributed via pipelines, and transported by tank cars .Applications De Recherche Scientifique

Radical Cation Studies in Methanol

The electron spin resonance (ESR) spectra of methanol solutions, including morpholine derivatives, have been studied. These studies focused on understanding the dimerisation equilibrium of radical cations in methanol, providing insights into chemical behavior at various temperatures (Evans, Evans, & Baker, 1975).

Catalytic Asymmetric Reactions

Chiral Pt(II)/Pd(II) pincer complexes, incorporating morpholine derivatives, have been synthesized and applied in catalytic asymmetric aldol and silylcyanation reactions. This research illustrates the potential of morpholine derivatives in facilitating asymmetric synthesis (Yoon et al., 2006).

Asymmetric Synthesis of α-Hydroxy Esters

Morpholine derivatives have been evaluated as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters. This work highlights the utility of these compounds in stereoselective chemical syntheses (Jung, Ho, & Kim, 2000).

Lipid Dynamics in Biological Systems

Studies on lipid dynamics in biological systems have employed morpholine derivatives in methanol. These studies help in understanding the effects of methanol on transmembrane proteins/peptides, thereby contributing to biomembrane research (Nguyen et al., 2019).

Role in Clathrate Formation

Research on the role of morpholine derivatives in clathrate (inclusion complex) formation has been conducted. This research is significant in understanding host-guest chemistry and molecular interactions (Eto et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The direct oxidation of methane to methanol as a liquid fuel and chemical feedstock is arguably the most desirable methane conversion pathway . Recent advances in synthetic biology, integration of efficient methanol converting enzymes, genome engineering, and laboratory evolution are enabling the first steps toward the creation of synthetic methanol-utilizing microorganisms .

Propriétés

IUPAC Name |

[(2R)-4-benzyl-6,6-dimethylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2)11-15(9-13(10-16)17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNCXMQRTZZKDM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@@H](O1)CO)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)

![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)

![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)

![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)